1-{2-[(2-Cyanoethyl)(dodecanoyl)amino]ethyl}-1-methyl-2-undecyl-4,5-dihydro-1h-imidazol-1-ium methyl sulfate
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Overview
Description
1-{2-[(2-Cyanoethyl)(dodecanoyl)amino]ethyl}-1-methyl-2-undecyl-4,5-dihydro-1h-imidazol-1-ium methyl sulfate is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2-[(2-Cyanoethyl)(dodecanoyl)amino]ethyl}-1-methyl-2-undecyl-4,5-dihydro-1h-imidazol-1-ium methyl sulfate involves multiple steps. The process typically starts with the preparation of intermediate compounds, which are then combined under specific reaction conditions to form the final product. Common methods include the use of imidazole synthesis techniques, such as the Debus-Radziszewski synthesis and the Wallach synthesis .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as solventless microwave-assisted synthesis and catalytic processes are often employed to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
1-{2-[(2-Cyanoethyl)(dodecanoyl)amino]ethyl}-1-methyl-2-undecyl-4,5-dihydro-1h-imidazol-1-ium methyl sulfate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxygenated derivatives, while reduction may produce hydrogenated compounds .
Scientific Research Applications
1-{2-[(2-Cyanoethyl)(dodecanoyl)amino]ethyl}-1-methyl-2-undecyl-4,5-dihydro-1h-imidazol-1-ium methyl sulfate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-{2-[(2-Cyanoethyl)(dodecanoyl)amino]ethyl}-1-methyl-2-undecyl-4,5-dihydro-1h-imidazol-1-ium methyl sulfate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Oxadiazole Derivatives: These compounds share some structural similarities and are known for their diverse biological activities, including antimicrobial and anticancer properties.
Imidazole Derivatives: Similar to the target compound, imidazole derivatives are widely used in pharmaceuticals and agrochemicals.
Uniqueness
1-{2-[(2-Cyanoethyl)(dodecanoyl)amino]ethyl}-1-methyl-2-undecyl-4,5-dihydro-1h-imidazol-1-ium methyl sulfate stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.
Properties
CAS No. |
67874-12-8 |
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Molecular Formula |
C33H64N4O5S |
Molecular Weight |
629.0 g/mol |
IUPAC Name |
N-(2-cyanoethyl)-N-[2-(1-methyl-2-undecyl-4,5-dihydroimidazol-1-ium-1-yl)ethyl]dodecanamide;methyl sulfate |
InChI |
InChI=1S/C32H61N4O.CH4O4S/c1-4-6-8-10-12-14-16-18-20-23-31-34-26-29-36(31,3)30-28-35(27-22-25-33)32(37)24-21-19-17-15-13-11-9-7-5-2;1-5-6(2,3)4/h4-24,26-30H2,1-3H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChI Key |
CJQJKTASNAAALI-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCC1=NCC[N+]1(C)CCN(CCC#N)C(=O)CCCCCCCCCCC.COS(=O)(=O)[O-] |
Origin of Product |
United States |
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